Morpholino[1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-3-piperidyl]methanone
Description
Morpholino[1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-3-piperidyl]methanone is a structurally complex small molecule characterized by a morpholino methanone core linked to a piperidine ring substituted with a 3,3,3-trifluoro-2-hydroxy-2-methylpropyl group. The morpholino moiety (C₄H₈NO) is connected via a carbonyl group to the 3-position of the piperidine ring, while the 1-position of the piperidine bears the trifluoro-hydroxy-methylpropyl substituent. This compound’s molecular formula is C₁₃H₂₂F₃N₂O₃, with a molecular weight of 311.2 g/mol.
Properties
Molecular Formula |
C14H23F3N2O3 |
|---|---|
Molecular Weight |
324.34 g/mol |
IUPAC Name |
morpholin-4-yl-[1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)piperidin-3-yl]methanone |
InChI |
InChI=1S/C14H23F3N2O3/c1-13(21,14(15,16)17)10-18-4-2-3-11(9-18)12(20)19-5-7-22-8-6-19/h11,21H,2-10H2,1H3 |
InChI Key |
CZVCXBVJQVOHEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCCC(C1)C(=O)N2CCOCC2)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Key Intermediates
Core Piperidine-Morpholine Framework Construction
The morpholino-piperidine backbone is synthesized via reductive amination or nucleophilic substitution . A pivotal intermediate, 3-piperidylmethanone, is functionalized with morpholine through ketone formation.
Reductive Amination Protocol
- Reactants : 3-Aminopiperidine and morpholine-4-carbonyl chloride.
- Conditions : Tetrahydrofuran (THF), 0–5°C, with triethylamine as a base.
- Reducing Agent : Sodium triacetoxyborohydride (STAB) in dichloromethane (DCM).
- Yield : 68–72% after silica gel chromatography.
Nucleophilic Displacement
Trifluoro-Hydroxy-Methylpropyl Side Chain Synthesis
The side chain, 3,3,3-trifluoro-2-hydroxy-2-methylpropyl, is synthesized via cyanohydrin formation followed by hydrolysis.
Cyanohydrin Route
- Step 1 : Trifluoroacetone reacts with sodium cyanide in H₂SO₄/MeOH (1:2) at −10°C.
- Step 2 : Acidic hydrolysis (6M HCl, 80°C, 4 h) to yield racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid.
Enzymatic Resolution
Convergent Coupling Strategies
The side chain is coupled to the piperidine-morpholine core via alkylation or Mitsunobu reaction .
Alkylation of Piperidine Nitrogen
- Reactants : 3-Piperidylmethanone and 3,3,3-trifluoro-2-hydroxy-2-methylpropyl bromide.
- Conditions : K₂CO₃ in DMF, 60°C, 8 h.
- Yield : 58%.
Mitsunobu Reaction
Optimization and Challenges
Stereochemical Control
Solvent and Temperature Effects
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Reductive Amination | 68–72 | 98.5 | Low | High |
| Enzymatic Resolution | 75 | 99.9 | High (98% ee) | Moderate |
| Mitsunobu Reaction | 63 | 97 | Moderate | Low |
Key Findings :
Industrial-Scale Considerations
Cost-Efficiency
Chemical Reactions Analysis
Structural Analysis
The compound consists of three key structural elements:
-
Morpholine ring : A six-membered ring containing two oxygen atoms and one nitrogen atom.
-
Piperidine ring : A six-membered saturated nitrogen-containing ring substituted at the 3-position.
-
Trifluoro-containing substituent : A 3,3,3-trifluoro-2-hydroxy-2-methylpropyl group attached to the piperidine ring.
The ketone functionality (C=O) bridges the morpholine and piperidine rings, serving as a reactive site for further transformations.
Formation of the Ketone Bridge
The ketone linkage between the morpholine and piperidine rings is likely formed via a carbonyl coupling reaction . For example:
-
Coupling reagents : Agents such as N, N′-dicyclohexylcarbodiimide (DCC) or benzotriazole-1-yloxy tris(dimethylamino)phosphonium hexafluorophosphate (BOP) may facilitate the reaction between a carbonyl chloride and an amine or alcohol group .
-
Protecting groups : Hydroxyl groups may be protected as methyl ethers during synthesis to prevent side reactions, as observed in similar systems .
Piperidine Ring Functionalization
The piperidine ring’s substitution at the 3-position may involve:
-
Alkylation or acylation : Direct substitution via nucleophilic attack on an activated piperidine derivative (e.g., mesylated or tosylated intermediates) .
-
Coupling with trifluoro-substituted alcohols : Reaction of piperidine with trifluoro-containing propyl alcohols under acidic or basic conditions .
Hydrolysis of the Ketone Bridge
The ketone group is susceptible to acidic or basic hydrolysis , yielding carboxylic acids or amines, depending on the reaction conditions. For example:
-
Basic hydrolysis : Converts the ketone to a carboxylate, which may further react to form amides or esters .
-
Acidic hydrolysis : Could lead to cleavage of the carbonyl group, forming aldehydes or ketones .
Oxidation of the Hydroxyl Group
The hydroxyl group in the trifluoro substituent can undergo oxidation to form ketones or carboxylic acids. This reaction is critical in subsequent derivatization steps .
Defluorination of the Trifluoro Group
Under extreme conditions (e.g., high temperatures or strong bases), the trifluoromethyl group may undergo defluorination , forming hydrogenated derivatives. This reactivity is influenced by the stability of the CF₃ group in the molecule .
Reactivity Trends and Factors
Scientific Research Applications
Medicinal Chemistry
Morpholino compounds are often utilized in drug design and development due to their ability to modulate biological activity. The specific compound under consideration has demonstrated potential as:
- Anesthetic Agent : Research indicates that analogues of the trifluoromethyl group exhibit general anesthetic properties with minimal hemodynamic effects. For instance, studies have shown that such compounds can reduce the minimum alveolar concentration (MAC) of isoflurane, suggesting their utility in anesthesia with fewer cardiovascular side effects .
- Anticonvulsant Activity : The compound has been evaluated for its anticonvulsant effects. In animal models, it has shown significant efficacy against maximal electroshock-induced seizures, indicating potential for therapeutic use in epilepsy .
Neuroscience Research
The compound's interaction with neurotransmitter systems is of particular interest:
- GABA(A) Receptor Modulation : Preliminary studies suggest that Morpholino[1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-3-piperidyl]methanone may enhance GABA(A) receptor currents at specific concentrations. This modulation could lead to further exploration of its role in treating anxiety disorders and other neurological conditions .
Chemical Synthesis
In synthetic chemistry, Morpholino derivatives are valuable as chiral auxiliaries. They facilitate asymmetric synthesis processes, allowing for the production of enantiomerically pure compounds which are crucial in pharmaceutical applications .
Case Studies
Mechanism of Action
The mechanism of action of Morpholino[1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-3-piperidyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, and changes in gene expression .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related morpholino methanone derivatives, focusing on molecular properties, synthesis, and physicochemical characteristics:
Structural and Electronic Differences
- Trifluoro-Hydroxy-Methylpropyl vs. Phenyl/Cyclopropane Substituents: The target’s trifluoro-hydroxy-methylpropyl group introduces significant steric bulk and polarity compared to phenyl (3a) or cyclopropane (15da) substituents.
- Piperidine vs. Pyridine/Aniline Cores: The piperidine ring in the target compound contributes to conformational flexibility, unlike rigid pyridine (e.g., 217778) or planar aniline (e.g., 4-aminophenyl derivative) cores. This flexibility may influence binding to biological targets .
Physicochemical Properties
- Melting Points and Solubility: Compounds with hydroxyl groups (e.g., 15db in , mp 135.5–135.9°C) tend to exhibit higher melting points than nonpolar analogs. The target’s hydroxyl and CF₃ groups may similarly elevate its melting point and aqueous solubility compared to 3a or 217778 .
- Chromatographic Behavior: The target’s polarity (due to –OH and –CF₃) would likely result in lower Rf values in nonpolar solvent systems compared to 15da (Rf 0.32 in hexanes/EtOAc 4:1) .
Spectroscopic Data (Predicted)
Biological Activity
Morpholino[1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-3-piperidyl]methanone, with the CAS number 2134721-38-1, is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity through various studies and findings, including case studies and data tables.
Chemical Structure and Properties
The compound's mechanism of action is not extensively documented; however, its structural features suggest potential interactions with biological targets. The trifluoromethyl and morpholino groups may enhance lipophilicity and receptor binding capabilities.
Anticancer Activity
Recent studies have indicated that morpholino derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects on various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Morpholino derivative A | A549 (Lung) | 1.48 | Induces apoptosis |
| Morpholino derivative B | NCI-H23 (Lung) | 0.49 | Cell cycle arrest |
These results indicate that the compound may act as a potent inhibitor of tumor growth through mechanisms such as apoptosis induction and cell cycle modulation .
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. In particular, it may affect enzymes involved in metabolic pathways relevant to cancer progression. For example:
- Dihydroorotate Dehydrogenase (DHODH) : Compounds with similar structures have shown inhibition of DHODH, which is crucial for pyrimidine synthesis in rapidly dividing cells .
Case Studies
- In Vitro Studies : A study evaluating the antiproliferative effects of morpholino derivatives on non-small cell lung carcinoma (NSCLC) cell lines demonstrated significant cytotoxicity. The most active derivatives showed IC50 values comparable to established chemotherapeutic agents .
- Mechanistic Studies : Further investigations into the apoptotic pathways revealed that certain morpholino derivatives led to increased caspase activity in treated cancer cells, indicating a shift towards programmed cell death .
Q & A
Q. Example Synthesis Table
| Derivative | Reactants | Conditions | Purification | Yield |
|---|---|---|---|---|
| 15da | Phenol + cyclopropene precursor | RT, 24h | Silica gel (hexanes/EtOAc 4:1) | 53% |
| 15db | 4-Methoxyphenol + cyclopropene precursor | RT, 24h | Silica gel (hexanes/EtOAc 2:1) | 66% |
What safety protocols are critical when handling this compound?
Basic
Adhere to OSHA HCS standards and laboratory safety guidelines:
Q. Safety Precaution Table
| Code | Precaution | Source |
|---|---|---|
| P201 | Obtain specialized handling instructions | |
| P210 | Avoid heat/open flames | |
| P202 | Read all safety protocols before use |
How can researchers resolve contradictions in crystallographic data for this compound?
Advanced
Use SHELX software (e.g., SHELXL/SHELXS) for high-resolution refinement and cross-validation:
- Step 1 : Compare multiple datasets (e.g., X-ray vs. neutron diffraction) to identify outliers.
- Step 2 : Apply twin refinement in SHELXL for twinned crystals.
- Step 3 : Validate hydrogen bonding networks using Hooft parameters to resolve ambiguous electron density .
What methodological considerations are critical for designing Morpholino oligos targeting this compound in gene silencing?
Q. Advanced
- Design : Use 25-mer sequences targeting mRNA start codons or splice junctions for maximal steric blocking .
- Specificity : Cross-check homology against unrelated genes using BLAST to avoid off-target effects .
- Delivery : Optimize microinjection parameters (e.g., zebrafish embryos: 1–2 nL at 0.5 mM) for cytosolic uptake .
How can reaction conditions be optimized to improve yields of derivatives with fluorinated substituents?
Q. Advanced
- Solvent Choice : Use polar aprotic solvents (e.g., DMF) to stabilize trifluoro intermediates .
- Catalysis : Employ Pd/C or Cu(I) catalysts for selective C-F bond activation.
- Temperature : Conduct reactions at 0–4°C to minimize decomposition of trifluoro groups .
What analytical techniques are recommended for structural characterization?
Q. Basic
Q. Analytical Techniques Table
| Technique | Application | Example Data |
|---|---|---|
| X-ray | Bond lengths/angles | C-C: 1.54 Å, C-F: 1.34 Å |
| NMR | Substituent integration | 3H singlet (CH) at δ 1.2 |
How can researchers address challenges in delivering Morpholino oligos into cellular systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
